1,4-Dibromo-2-chloro-1,1-difluorobutane
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Overview
Description
1,4-Dibromo-2-chloro-1,1-difluorobutane is a halogenated organic compound with the molecular formula C4H5Br2ClF2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-chloro-1,1-difluorobutane can be synthesized through halogenation reactions involving butane derivatives. The process typically involves the sequential addition of bromine, chlorine, and fluorine atoms to the butane molecule under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in specialized reactors where the butane derivative is exposed to halogenating agents such as bromine, chlorine, and fluorine gases. The reaction is monitored to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-chloro-1,1-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted butanes.
Elimination Products: Alkenes or alkynes with different degrees of unsaturation.
Oxidation and Reduction Products: Alcohols, aldehydes, or other reduced or oxidized derivatives.
Scientific Research Applications
1,4-Dibromo-2-chloro-1,1-difluorobutane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving halogenated compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-chloro-1,1-difluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Another halogenated compound with similar reactivity but different structural features.
1-Bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene with applications in organic synthesis.
Uniqueness: 1,4-Dibromo-2-chloro-1,1-difluorobutane is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to other halogenated compounds.
Properties
IUPAC Name |
1,4-dibromo-2-chloro-1,1-difluorobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2ClF2/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZSXBOASTUNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2ClF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382020 |
Source
|
Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883499-16-9 |
Source
|
Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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